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Compound of Interest

Compound Name: Irsogladine

Cat. No.: B001263

An in-depth exploration of the origins, synthesis, and mechanistic actions of the mucosal
protective agent, irsogladine, designed for researchers, scientists, and drug development
professionals.

Discovery and Development

Irsogladine, a potent gastric mucosal protective agent, was developed in Japan through the
research and development efforts of Nippon Shinyaku Co., Ltd. and Kotobuki Pharmaceutical
Co., Ltd.[1][2] The journey from its initial synthesis to its approval as a therapeutic agent for
gastritis and gastric ulcers reflects a dedicated effort in medicinal chemistry and pharmacology.

The foundational patent for irsogladine was filed in the mid-1970s, with key inventor Hiromu
Murai of Nippon Shinyaku named in a 1976 U.S. patent.[3] Early preclinical research in the
1980s, under the code name MN-1695, demonstrated its efficacy in various experimental ulcer
models in animals.[1] A significant 1984 study by Ueda et al. provided a comprehensive initial
pharmacological profile of the compound, establishing it as a new type of anti-ulcer agent.[1]

Following successful preclinical and clinical evaluations, irsogladine maleate was launched in
Japan in 1989 under the brand name Gaslon N for the treatment of gastric ulcers and gastritis.
[4] Its development marked a significant advancement in the field of cytoprotective therapies for
gastrointestinal disorders.

Chemical Synthesis of Irsogladine
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The chemical synthesis of irsogladine, chemically known as 2,4-diamino-6-(2,5-
dichlorophenyl)-s-triazine, has been described through various routes. A prevalent and efficient
method involves the condensation of 2,5-dichlorobenzonitrile with dicyandiamide. The resulting
irsogladine base is then converted to its maleate salt for pharmaceutical use.

Synthesis of Irsogladine Base (Intermediate Il)

The core structure of irsogladine is synthesized via a condensation reaction.

Experimental Protocol:

In a suitable reaction vessel, dissolve 2,5-dichlorobenzonitrile and dicyandiamide in an
aprotic polar solvent.

e Add a base catalyst to the mixture.
o Heat the reaction mixture to facilitate the condensation reaction.

e Upon completion of the reaction, cool the mixture to allow for the precipitation of the crude
irsogladine base.

« |solate the solid product by filtration and wash with an appropriate solvent to remove
impurities.

The crude product can be further purified by recrystallization.

Synthesis of Irsogladine Maleate (Compound I)

The pharmaceutically active salt, irsogladine maleate, is prepared by reacting the irsogladine
base with maleic acid.

Experimental Protocol:
o Suspend the synthesized irsogladine base (Intermediate II) in glycerol formal.

e Heat the suspension to a temperature of 45-50°C.
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e Add maleic acid to the heated suspension and stir for approximately 30 minutes to ensure
complete reaction.

e Cool the reaction mixture to room temperature, which will induce the precipitation of the
crude irsogladine maleate.

e Add deionized water to the mixture and continue stirring for another 20 minutes.
e Filter the solid product and wash it with an alcohol-water mixture (e.g., 85:15 ethanol:water).

o Dry the purified solid under a vacuum at 65-70°C for 5 hours to obtain the final irsogladine
maleate product.

Quantitative Data for Irsogladine Maleate Synthesis:

Parameter Value

Yield 92.7 - 93.2%
Melting Point 182 - 184°C
Purity (HPLC) 98.9 - 99.1%

Mechanism of Action

Irsogladine exerts its mucosal protective effects through a multifaceted mechanism of action,
distinguishing it from anti-secretory agents. Its primary actions are centered on enhancing the
defensive properties of the gastric mucosa.

Phosphodiesterase (PDE) Inhibition

A key mechanism of irsogladine is the non-selective inhibition of phosphodiesterase (PDE)
isozymes, with a notable effect on PDE4.[5][6] This inhibition leads to an increase in
intracellular cyclic adenosine monophosphate (CAMP) levels. Elevated cAMP plays a crucial
role in various cellular processes that contribute to gastric mucosal protection.

Enhancement of Gastric Mucosal Blood Flow

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b001263?utm_src=pdf-body
https://www.benchchem.com/product/b001263?utm_src=pdf-body
https://www.benchchem.com/product/b001263?utm_src=pdf-body
https://www.benchchem.com/product/b001263?utm_src=pdf-body
https://www.benchchem.com/product/b001263?utm_src=pdf-body
https://www.nippon-shinyaku.co.jp/english/ir/ir_library/annual_report.php
https://www.jstage.jst.go.jp/article/fpj1944/94/3/94_3_181/_article/-char/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Irsogladine has been shown to improve gastric mucosal blood flow. This effect is partly
mediated by an increase in endogenous nitric oxide (NO) synthesis, a potent vasodilator.[7][8]
Enhanced blood flow ensures adequate oxygen and nutrient supply to the mucosal tissue,
promoting healing and resilience against injury.

Facilitation of Gap Junction Intercellular Communication
(GJIC)

Irsogladine enhances gap junction intercellular communication, which is vital for maintaining
the integrity and coordinated function of the gastric mucosal barrier.[9] Improved
communication between epithelial cells strengthens the mucosal defense against damaging
agents.

Anti-inflammatory and Antioxidant Effects

The drug also exhibits anti-inflammatory properties by suppressing the production of pro-
inflammatory cytokines and reducing neutrophil infiltration at the site of mucosal injury.[10]
Furthermore, it has demonstrated antioxidant effects by suppressing the generation of reactive
oxygen species.[7]

Signaling Pathway of Irsogladine's Action
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Caption: Signaling pathway of irsogladine's gastroprotective mechanism.

Experimental Data

Numerous preclinical and clinical studies have provided quantitative data supporting the

efficacy of irsogladine.

Preclinical Efficacy in Animal Models

Effect of Irsogladine Maleate on Indomethacin-Induced Gastric Injury in Rats

Treatment Group Dose (mg/kg) Gastric Ulcer Index (mm)
Indomethacin Control - 39.1+7.7

Irsogladine Maleate 1 27.1+6.2

Irsogladine Maleate 3 18.3+7.2

Irsogladine Maleate 10 57+£4.0

*p < 0.05 vs. Indomethacin

Control

Effect of Irsogladine Maleate on Pro-inflammatory Markers in Indomethacin-Treated Rats

Mucosal IL-1 Mucosal MPO (ngl/g
Treatment Group Dose (mg/kg) . .
(ngl/g protein) protein)
Normal - 36.1+8.1 -
Indomethacin Control - 160.2 £ 19.8 12.7+4.3
Irsogladine Maleate 3 85.4+15.4 9.1+£22
Irsogladine Maleate 10 93.0+17.4 49+0.8
p <0.05 vs.
Indomethacin Control
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Clinical Efficacy

Gastric Ulcer Healing Rates in H. pylori Eradication Patients (IMPACT Study)[11]

Treatment Group Number of Patients (n) Healing Rate (%)
Irsogladine Maleate (4 mg/day) 150 83.0
Placebo 161 72.2

p = 0.0276 vs. Placebo

Experimental Workflow

The discovery and development of a drug like irsogladine follows a structured workflow from
initial concept to clinical application.

Logical Workflow for Irsogladine Development
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Caption: A generalized workflow for the discovery and development of a pharmaceutical agent
like irsogladine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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